Superior Lipophilicity for CNS-Penetrant Drug Design: LogP Comparison vs. Ethyl Ester Analog
Methyl 2,4-dichloroquinazoline-7-carboxylate exhibits a calculated LogP of 2.93 , positioning it within the optimal lipophilicity range (LogP 2-4) for CNS drug candidates. In contrast, the ethyl ester analog (ethyl 2,4-dichloroquinazoline-7-carboxylate, CAS 864291-31-6) has a higher calculated LogP of approximately 3.4 . This difference of ~0.5 LogP units translates to a roughly 3-fold difference in partition coefficient, which can significantly influence blood-brain barrier permeability and off-target binding profiles [1]. The methyl ester provides a balanced lipophilicity that is often preferred for early-stage lead optimization.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.93 |
| Comparator Or Baseline | Ethyl 2,4-dichloroquinazoline-7-carboxylate (CAS 864291-31-6): LogP ~3.4 |
| Quantified Difference | ΔLogP ≈ -0.5 (Target compound is less lipophilic) |
| Conditions | Calculated using standard in silico prediction models (e.g., ACD/Labs, ChemAxon) |
Why This Matters
Lipophilicity directly impacts a compound's ADME properties; a LogP difference of 0.5 can alter CNS penetration and metabolic stability, making this specific methyl ester a distinct starting point for medicinal chemistry programs.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (Class-level inference on LogP and CNS penetration) View Source
